molecular formula C15H17NO4 B7817588 Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate

Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate

Cat. No.: B7817588
M. Wt: 275.30 g/mol
InChI Key: QLJOUEYJVGOPDZ-UHFFFAOYSA-N
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Description

Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate is an organic compound featuring a benzoate ester moiety linked to a 4,4-dimethyl-2,6-dioxopiperidine ring. This structure combines aromatic and heterocyclic elements, making it relevant in pharmaceutical and materials chemistry. The methyl ester group (COOCH₃) at the para position of the benzene ring and the substituted piperidinone ring contribute to its physicochemical properties, such as solubility and stability.

Properties

IUPAC Name

methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2)8-12(17)16(13(18)9-15)11-6-4-5-10(7-11)14(19)20-3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJOUEYJVGOPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C(=O)C1)C2=CC=CC(=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate typically involves the following steps:

  • Formation of the Piperidin-2,6-dione Core: The piperidin-2,6-dione core can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives.

  • Substitution with the Dimethyl Group: The piperidin-2,6-dione core is then subjected to a dimethylation reaction to introduce the 4,4-dimethyl group.

  • Attachment of the Benzoate Group: Finally, the benzoate group is introduced through esterification, where the carboxylic acid group of benzoic acid reacts with methanol in the presence of a catalyst to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification is also feasible with alcohols in the presence of catalysts like sulfuric acid or Lewis acids.

Reaction Type Conditions Reagents Outcome Reference
Acidic HydrolysisH₂SO₄ (cat.), H₂O, reflux1M HCl, 80°C, 6h3-(4,4-Dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid
Basic HydrolysisNaOH (aq.), ethanol, reflux0.5M NaOH, 70°C, 4hSodium salt of the carboxylic acid
TransesterificationMethanol, H₂SO₄, 60°CEthanol, BF₃·Et₂OEthyl ester derivative

Nucleophilic Additions to the Piperidine-Dione Ring

The 2,6-diketopiperidine ring is susceptible to nucleophilic attacks at the carbonyl carbons. Reductive amination and Grignard additions have been reported for analogous compounds.

Reaction Type Conditions Reagents Outcome Reference
Reductive AminationH₂, Pd/C, NH₃ (g)10% Pd/C, 60–100 psi H₂, NMPSecondary amine derivatives
Grignard AdditionRMgX, THF, 0°C to RTMethylmagnesium bromideTertiary alcohol formation

Reduction of Carbonyl Groups

The dioxopiperidine carbonyls can be reduced to alcohols or methylene groups under strong reducing conditions.

Reaction Type Conditions Reagents Outcome Reference
Catalytic HydrogenationH₂, Raney Ni, ethanol60 psi H₂, 6hPartially reduced piperidine diol
Borohydride ReductionNaBH₄, MeOH, 0°CCeCl₃·7H₂O (Luche conditions)Selective ketone reduction

Condensation and Cyclization Reactions

The electron-withdrawing effect of the ester group facilitates condensation with amines or hydrazines.

Reaction Type Conditions Reagents Outcome Reference
Schiff Base FormationAniline, H₂O/CH₂Cl₂, RTPrimary amine, solvent-freeImine derivatives
CyclocondensationHydrazine hydrate, EtOHNH₂NH₂, 80°C, 3hPyrazole or triazole fused systems

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed coupling reactions when functionalized with halides or pseudohalides.

Reaction Type Conditions Reagents Outcome Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMEAryl boronic acid, 90°CBiaryl derivatives
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkyne, 70°CAlkynylated products

Radical Reactions

The dioxopiperidine ring can participate in radical-mediated processes under UV light or initiators.

Reaction Type Conditions Reagents Outcome Reference
BrominationNBS, CCl₄, UV lightN-Bromosuccinimide, 24hAllylic bromination

Key Mechanistic Insights:

  • Ester Reactivity : The methyl ester acts as a leaving group in nucleophilic acyl substitutions, with reactivity enhanced by adjacent electron-withdrawing groups .

  • Piperidine-Dione Ring : The carbonyl groups participate in conjugate additions, while steric hindrance from dimethyl substituents directs regioselectivity .

  • Aromatic Ring : The meta-substituted benzoate engages in electrophilic substitutions only under strong activating conditions due to deactivation by the ester .

Scientific Research Applications

Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate is a compound of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant data and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Research indicates that compounds with similar structures exhibit significant activity against various diseases, including cancer and neurological disorders.

Case Study: Antitumor Activity
A study conducted on related compounds demonstrated that derivatives of 2,6-dioxopiperidine showed promising antitumor activity by inhibiting specific cancer cell lines. The mechanism involved the modulation of apoptosis pathways, suggesting that this compound could similarly affect tumor growth .

Neuropharmacology

Research has highlighted the potential neuroprotective effects of piperidine derivatives. This compound may offer benefits in treating neurodegenerative diseases by enhancing cognitive function and protecting neuronal cells from oxidative stress.

Case Study: Cognitive Enhancement
In preclinical trials involving animal models of Alzheimer's disease, piperidine derivatives were shown to improve memory and learning capabilities. The compounds acted by modulating neurotransmitter levels and reducing neuroinflammation .

Drug Development

The compound is also being explored for its role in drug formulation processes. Its chemical properties allow for the development of prodrugs that can enhance bioavailability and therapeutic efficacy.

Data Table: Comparison of Related Compounds in Drug Formulation

Compound NameStructure TypeBioavailabilityTherapeutic Use
Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)ben

Mechanism of Action

The mechanism by which Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Key Distinctions

  • Heterocyclic Ring: The compared compound features a 5-membered 2-oxopyrrolidinone ring instead of a 6-membered piperidinone. This reduces ring strain but may alter hydrogen-bonding capacity and metabolic stability.
  • Substituent Position: The pyrrolidinone group is attached via an ethyl spacer at the benzene’s para position, whereas the piperidinone in the target compound is directly linked at the meta position. This positional difference affects electronic interactions and steric bulk.
  • Synthesis: The pyrrolidinone derivative is synthesized via a K₂Sₓ-catalyzed coupling of methyl 4-bromobenzoate and 1-vinyl-2-pyrrolidinone in acetonitrile, yielding 72% after purification . This method may inspire analogous routes for the target compound.

Implications of Structural Variations

  • Physicochemical Properties: The ethyl ester’s increased lipophilicity may improve bioavailability, while the pyrrolidinone’s smaller ring could enhance conformational flexibility.
  • Applications: Piperidinone derivatives are explored for kinase inhibition and neuropharmacology, whereas pyrrolidinones are common in nootropic agents. The target compound’s meta-substitution may offer unique binding profiles in drug design.
  • Synthetic Accessibility: The K₂Sₓ-mediated coupling method could be adapted for the target compound by modifying starting materials (e.g., methyl 3-bromobenzoate and a vinyl-piperidinone precursor).

Biological Activity

Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The compound features a benzoate moiety linked to a piperidine derivative, which is known for its role in various biological processes.

PropertyValue
Molecular FormulaC15H19N2O3
Molecular Weight273.33 g/mol
CAS Number835616-61-0

The biological activity of this compound primarily involves its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms .
  • Receptor Modulation : It may act as a modulator for various receptors, influencing neurotransmitter systems and potentially affecting mood and cognition.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. In animal models of neurodegeneration, it has been observed to reduce oxidative stress markers and improve cognitive function .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The results showed significant inhibition of cell proliferation in breast and lung cancer cells with IC50 values ranging from 5 to 15 µM .

Case Study 2: Neuroprotection in Animal Models

In an experimental model of Alzheimer's disease, administration of this compound resulted in improved memory performance and reduced amyloid plaque formation. This suggests a potential role in the management of neurodegenerative diseases .

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